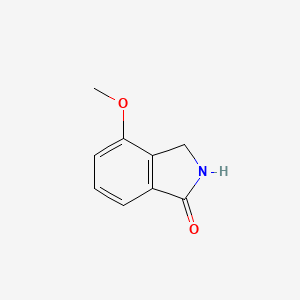

4-Methoxyisoindolin-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNGVKRXGAJQKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470360 | |

| Record name | 4-Methoxyisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366453-22-7 | |

| Record name | 2,3-Dihydro-4-methoxy-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366453-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Methoxyisoindolin 1 One and Its Derivatives

Directed Lithiation Approaches for Isoindolinone Ring System Construction

Directed ortho metalation (DoM) stands out as a powerful tool for the regioselective functionalization of aromatic rings. rug.nlrsc.org This strategy utilizes a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. rug.nl The resulting aryllithium intermediate can then be trapped with an electrophile, leading to a highly regioselective substitution. rug.nlrsc.org This approach has been ingeniously adapted to construct the isoindolinone ring system itself in a one-pot reaction.

A robust and convenient one-pot synthesis of 3-substituted isoindolin-1-ones proceeds via the directed lithiation of N'-benzyl-N,N-dimethylureas. semanticscholar.orgacs.orgresearchgate.net In this method, the N,N-dimethylurea moiety serves as an effective DMG, directing the lithiation to the ortho-position (C-2) of the benzyl (B1604629) ring. semanticscholar.orgnih.gov Treatment of a substituted N'-benzyl-N,N-dimethylurea, such as N'-(3-methoxybenzyl)-N,N-dimethylurea, with a strong base like tert-butyllithium (B1211817) (t-BuLi) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) generates a dilithiated intermediate. semanticscholar.orgnih.gov

This intermediate is then quenched with a suitable electrophile, which attacks the benzylic carbanion. Subsequent intramolecular cyclization, involving the attack of the nitrogen anion onto the urea (B33335) carbonyl group, followed by the elimination of dimethylamine, affords the desired isoindolin-1-one (B1195906) derivative. nih.gov A variety of electrophiles can be employed, allowing for the introduction of diverse substituents at the 3-position of the isoindolinone core. semanticscholar.orgresearchgate.net For instance, using N'-(3-methoxybenzyl)-N,N-dimethylurea as the precursor would lead to the formation of 4-methoxyisoindolin-1-one derivatives. nih.gov

| Precursor | Electrophile (E+) | Product (at C-3) | Yield (%) |

| N'-(3-Methoxybenzyl)-N,N-dimethylurea | H₂O | H | 70 |

| N'-(3-Methoxybenzyl)-N,N-dimethylurea | CH₃I | CH₃ | 76 |

| N'-(3-Methoxybenzyl)-N,N-dimethylurea | C₂H₅I | C₂H₅ | 78 |

| N'-(3-Methoxybenzyl)-N,N-dimethylurea | C₄H₉Br | C₄H₉ | 77 |

| N'-(3-Methoxybenzyl)-N,N-dimethylurea | PhCHO | PhCH(OH) | 75 |

| N'-(3-Methoxybenzyl)-N,N-dimethylurea | Ph₂CO | Ph₂C(OH) | 72 |

This table presents a selection of 3-substituted 4-methoxyisoindolin-1-ones synthesized via the directed lithiation of N'-(3-methoxybenzyl)-N,N-dimethylurea, with yields of the pure, isolated products. Data sourced from nih.gov.

The regioselectivity of the aforementioned synthesis is a direct consequence of the DoM principle. rug.nl The N'-benzyl-N,N-dimethylurea starting material contains two potential sites for lithiation: the ortho-protons on the benzene (B151609) ring and the benzylic protons. The N,N-dimethylurea group acts as the DMG, coordinating to the lithium atom of the alkyllithium reagent. rug.nl This coordination brings the strong base into proximity with the ortho-protons of the aromatic ring, facilitating their removal and leading to the formation of an aryllithium species. rug.nlsemanticscholar.org

Simultaneously, the benzylic protons are also acidic enough to be removed by the strong base. The reaction conditions, such as the amount of t-BuLi (typically 3.3 equivalents) and the reaction temperature (0 °C), are optimized to ensure the formation of a dilithiated intermediate, where both the ortho-position of the ring and the benzylic position are deprotonated. semanticscholar.orgacs.org Upon addition of an electrophile, the more nucleophilic benzylic carbanion reacts preferentially, leading to substitution at the benzylic position. nih.gov The subsequent cyclization step then exclusively forms the five-membered lactam ring, resulting in the isoindolin-1-one core with the newly introduced substituent at the 3-position. semanticscholar.org This process demonstrates high regioselectivity, avoiding the formation of other potential isomers. nih.gov

When prochiral electrophiles, such as aldehydes or unsymmetrical ketones, are used to quench the lithiated intermediate, a new stereocenter is created at the 3-position of the isoindolin-1-one ring. nih.gov This raises the possibility of forming diastereomeric products. Research has shown that while pairs of racemic diastereoisomers are expected, the reaction often exhibits a notable degree of diastereoselectivity. nih.gov

In many reported cases, NMR analysis of the purified products indicates the presence of a single diastereomer. nih.gov For example, the reaction between the lithiated intermediate of N'-(3-methoxybenzyl)-N,N-dimethylurea and benzaldehyde (B42025) yields a product that appears as a single set of signals in the NMR spectrum after purification. nih.gov It is suggested that minor amounts of the other diastereomer may be formed but are removed during the workup and purification process, which typically involves washing with diethyl ether. nih.gov The stereochemistry of the major, isolated diastereoisomers has been confirmed in several instances by X-ray crystallography. nih.gov This inherent, albeit sometimes purification-dependent, diastereoselectivity adds to the synthetic utility of this lithiation-driven approach.

Metal-Catalyzed Synthetic Pathways

Transition metal catalysis offers powerful and efficient alternatives for constructing the isoindolinone skeleton, often through C-H activation and carbonylation strategies. These methods can provide access to the target compounds from different starting materials under milder conditions compared to traditional methods.

A highly efficient method for synthesizing isoindolinones involves the palladium-catalyzed direct C–H carbonylation of benzylamines. rsc.orgorganic-chemistry.org In this approach, the primary amine (NH₂) group of the benzylamine (B48309) substrate acts as a native directing group, facilitating the ortho-C–H activation of the benzene ring by a palladium catalyst. rsc.orgresearchgate.net The reaction proceeds through the formation of a palladacycle intermediate.

This intermediate then undergoes insertion of carbon monoxide (CO), followed by reductive elimination to form the isoindolinone ring. A key advantage of this method is its atom and step economy, as it constructs the lactam ring from readily available benzylamines in a single step. organic-chemistry.org While early iterations of this reaction required high pressures of toxic CO gas, recent advancements have introduced convenient and safer solid CO surrogates, such as benzene-1,3,5-triyl triformate (TFBen), allowing the reaction to be performed under gas-free conditions. The reaction is typically carried out using a palladium salt like PdCl₂ as the catalyst and an oxidant such as Cu(OAc)₂ or Cu(TFA)₂ to regenerate the active Pd(II) catalyst. rsc.org The methodology shows broad substrate scope, accommodating benzylamines with both electron-donating and electron-withdrawing groups, and can achieve high yields. rsc.org

| Benzylamine Substrate | Catalyst / Oxidant | CO Source | Yield (%) |

| Benzylamine | Pd(OAc)₂ / Cu(TFA)₂ | CO (1 atm) | 82 |

| 4-Methoxybenzylamine | Pd(OAc)₂ / Cu(TFA)₂ | CO (1 atm) | 88 |

| 3-Methoxybenzylamine | Pd(OAc)₂ / Cu(TFA)₂ | CO (1 atm) | 75 |

| 4-Methylbenzylamine | Pd(OAc)₂ / Cu(TFA)₂ | CO (1 atm) | 85 |

| 4-Chlorobenzylamine | Pd(OAc)₂ / Cu(TFA)₂ | CO (1 atm) | 78 |

| 3-Methoxybenzylamine | PdCl₂ / Cu(OAc)₂ | TFBen | 82 |

This table illustrates the scope of the palladium-catalyzed C-H carbonylation for synthesizing various isoindolinones. Data sourced from rsc.org.

Copper(I) catalysis has enabled the development of novel domino reactions for the synthesis of complex heterocyclic systems, including isoindolinone derivatives. One such strategy involves a Cu(I)-catalyzed domino reaction between 2-halobenzamides and alkynyl acids. researchgate.net This process is initiated by a decarboxylative cross-coupling of the 2-halobenzamide with the alkynyl carboxylic acid, which serves as an in-situ source of an alkyne. researchgate.net

The reaction, catalyzed by a Cu(I) species, generates a 2-alkynylbenzamide intermediate. This intermediate does not need to be isolated but undergoes a subsequent intramolecular 5-exo-dig heteroannulation, also promoted by the copper catalyst. researchgate.net This cyclization step is highly regioselective, exclusively forming the five-membered isoindolinone ring. The process results in the formation of 3-methyleneisoindolin-1-ones, which are valuable synthetic intermediates. For more reactive 2-iodobenzamides, the reaction proceeds efficiently without the need for a ligand, whereas less reactive 2-bromobenzamides often require the addition of a ligand to facilitate the coupling. researchgate.net This domino approach provides a streamlined route to functionalized isoindolinones from simple, readily available starting materials.

Rhodium-Catalyzed Annulations

Rhodium catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including the isoindolinone scaffold. researchgate.net Rhodium-catalyzed annulation reactions, particularly those involving C-H bond activation, offer an efficient and atom-economical approach to these heterocyclic systems.

One prominent strategy is the [4+1] annulation, where a four-atom component (often a benzamide (B126) derivative) reacts with a one-carbon synthon. researchgate.netrsc.org For instance, rhodium(III)-catalyzed C-H activation of benzamides followed by annulation with 1,3-enynes can generate isoindolinones. rsc.org This process often involves an alkenyl-to-allyl 1,4-rhodium(III) migration, which generates an electrophilic rhodium(III) π-allyl intermediate that is key to the cyclization. rsc.org

Another approach involves the rhodium-catalyzed reaction of o-acylanilines with 3-diazoindoline-2-imines. nih.govbohrium.com This [4+1] annulation proceeds through the formation of an N-ylide intermediate, followed by cyclization to yield spiroindoline structures, demonstrating the versatility of rhodium catalysis in creating complex fused heterocyclic systems. nih.govbohrium.com These methods are characterized by their broad substrate scope and tolerance for various functional groups, making them applicable to the synthesis of substituted isoindolinones. nih.govbohrium.com

Table 1: Examples of Rhodium-Catalyzed Annulation Reactions

| Reaction Type | Reactants | Catalyst | Key Features |

|---|---|---|---|

| [4+1] Annulation | Benzamides and 1,3-enynes | Rhodium(III) complexes | Involves sp2/sp3 C-H activation and 1,4-rhodium migration. rsc.org |

| [4+1] Annulation | o-Acylanilines and 3-Diazoindoline-2-imines | Rhodium complexes | Proceeds via N-ylide formation and cyclization. nih.govbohrium.com |

| [4+2] Annulation | 3-Aryl-1-H-indazoles and Propargyl alcohols | Rhodium(III) complexes | C-H activation followed by cyclization to yield fused polycyclic systems. rsc.org |

Cascade and Rearrangement Reactions

Cascade and rearrangement reactions provide an elegant and efficient pathway to complex molecules like isoindolinones from simpler starting materials in a single operation. These processes minimize waste by avoiding the isolation of intermediates, aligning with the principles of green chemistry.

A notable cascade process for synthesizing functionalized isoindolinones involves the addition of in-situ generated organoalanes to N-acyliminium ions. nih.govscispace.com This methodology begins with the hydrozirconation of an alkyne, which generates a vinylzirconocene intermediate. This species then undergoes transmetalation with an organoaluminum reagent (e.g., AlMe3) to form a more reactive alkenylalane. nih.gov

This organoalane then acts as a nucleophile, adding to an N-acyliminium ion generated from a phthalimide (B116566) precursor. nih.gov The subsequent intramolecular cyclization furnishes the isoindolinone ring. This approach is valued for its mild reaction conditions and its ability to introduce diverse substituents onto the isoindolinone core, making it a convergent route to biologically relevant scaffolds. nih.govscispace.com

Intramolecular reactions are a cornerstone of heterocyclic synthesis, offering high efficiency and regioselectivity. Various intramolecular cyclization and annulation strategies have been developed for the synthesis of isoindolinones.

One such strategy employs cascade radical cyclizations to achieve novel intramolecular [4+1] and [4+2] annulations. dntb.gov.ua These reactions can be initiated from appropriately substituted precursors, where a sequence of radical-mediated bond formations leads to the construction of the fused ring system. dntb.gov.ua Another example is the unexpected intramolecular cyclization of 4-(2-halophenyl)-1H-pyrazolo[3,4-b]quinolines, which proceeds via cyclodehydrohalogenation to form complex azafluoranthene structures, showcasing how intramolecular annulation can lead to structurally complex polycyclic systems. core.ac.uk

Metal-free cascade reactions also provide a powerful route. For instance, a reaction between methyl-2-(2-bromoacetyl)benzoate and primary amines can lead to isoquinoline-1,3,4(2H)-triones through a cascade process followed by an unexpected in-situ air oxidation. nih.gov This highlights the potential for designing one-pot syntheses of complex heterocyclic systems from simple, multifunctional starting materials. nih.gov

Other Cyclization and Ring-Forming Reactions

Beyond the aforementioned specialized strategies, other cyclization and ring-forming reactions, including both traditional and modern metal-free approaches, are crucial for the synthesis of the isoindolinone framework.

Historically, the synthesis of isoindolinones has relied on the cyclization of ortho-substituted benzene derivatives. nih.govhaldiagovtcollege.ac.in Common precursors include derivatives of phthalic acid, 2-formylbenzoic acid, and 2-cyanobenzoic acid. For example, the reductive amination of 2-formylbenzoic acid with a primary amine, followed by intramolecular cyclization, is a classic method for preparing N-substituted isoindolinones. Another well-established route involves the reduction of phthalimides. The partial reduction of the imide functionality provides direct access to the corresponding isoindolinone. These methods, while foundational, sometimes require harsh conditions or multi-step procedures. haldiagovtcollege.ac.in

The development of metal-free synthetic protocols is of significant interest due to advantages in cost, sustainability, and reduced toxicity, which is particularly important for pharmaceutical applications. haldiagovtcollege.ac.innih.gov Several metal-free strategies for isoindolinone synthesis have been reported. researchgate.net

One such approach involves the intramolecular cyclization of N-methoxybenzamides, which provides a simple and efficient method for constructing the isoindolinone core with 100% atom economy and excellent regioselectivity. researchgate.net Another innovative metal-free method is the Hantzsch ester-triggered cascade reaction of 2-formylbenzoic acids with amines, which expediently yields biologically important isoindolinone derivatives. researchgate.net Furthermore, reactions using chlorosulfonyl isocyanate with 2-benzoylbenzoic acid and various alcohols have been developed to synthesize novel isoindolinones under mild, metal-free conditions. nih.gov These methods showcase the growing trend towards more environmentally benign synthetic pathways in organic chemistry. haldiagovtcollege.ac.innih.gov

Table 2: Overview of Metal-Free Isoindolinone Syntheses

| Starting Materials | Reagents/Conditions | Key Features |

|---|---|---|

| 2-Alkynylbenzoic acids and amines | Controlled reaction conditions | Selective synthesis of three distinct sets of isoindolinones. researchgate.net |

| N,N-diisopropyl benzamides | Radical-mediated intramolecular coupling | Construction of 3,3-dimethyl isoindolinones via C-H bond coupling. researchgate.net |

| 2-Formylbenzoic acids and amines | Hantzsch ester | Expedient cascade approach to diverse isoindolinones. researchgate.net |

Base- and Visible-Light-Promoted Transformations

Recent research has demonstrated a photocatalyst-free synthesis for a range of 3-benzyl-3-methoxyisoindolin-1-ones, which are derivatives of the core isoindolin-1-one structure. This transformation involves the reaction of 3-methylene isoindolinones with aryl diazonium salts. researchgate.net The study highlights the interesting interplay between a base and visible light in promoting the reaction. researchgate.net

Key findings from the optimization of reaction conditions indicate that while the presence of a base allows the reaction to proceed even without light, irradiation with visible light is essential in the absence of a base. researchgate.net For instance, using Li₂CO₃ as the base in methanol (B129727) under blue light irradiation (34 W Blue LED, λmax=447 nm) produced the desired products in yields ranging from 78% to 92%. researchgate.net This method demonstrates a versatile approach to synthesizing functionalized isoindolin-1-one derivatives. researchgate.net

Table 1: Selected Examples of Base- and Visible-Light-Promoted Synthesis of 3-Substituted-3-methoxyisoindolin-1-ones researchgate.net

| Starting Material (Aryl Diazonium Salt) | Base | Solvent | Conditions | Product | Yield (%) |

| 4-Nitrobenzenediazonium tetrafluoroborate | Li₂CO₃ | MeOH | Blue LED, 2 h | 3-(4-Nitrobenzyl)-3-methoxyisoindolin-1-one | 92 |

| 4-Cyanobenzenediazonium tetrafluoroborate | Li₂CO₃ | MeOH | Blue LED, 2 h | 3-(4-Cyanobenzyl)-3-methoxyisoindolin-1-one | 85 |

| 4-Bromobenzenediazonium tetrafluoroborate | Li₂CO₃ | MeOH | Blue LED, 2 h | 3-(4-Bromobenzyl)-3-methoxyisoindolin-1-one | 88 |

| Benzenediazonium tetrafluoroborate | Li₂CO₃ | MeOH | Blue LED, 2 h | 3-Benzyl-3-methoxyisoindolin-1-one | 80 |

One-Pot Synthetic Procedures for Substituted Isoindolin-1-ones

One-pot syntheses offer a streamlined and efficient approach to complex molecules by performing multiple reaction steps in a single reactor. Several such procedures have been developed for substituted isoindolin-1-ones, including the 4-methoxy derivative.

A notable one-pot method involves the directed lithiation of N'-(substituted benzyl)-N,N-dimethylureas, followed by substitution with various electrophiles and subsequent cyclization. nih.govresearchgate.net Specifically, the lithiation of N'-(2-methoxybenzyl)-N,N-dimethylurea with tert-butyllithium (t-BuLi) in anhydrous tetrahydrofuran (THF) at 0°C, followed by the addition of an electrophile, yields a range of 3-substituted 4-methoxyisoindolin-1-ones in high yields. researchgate.netresearchgate.net This procedure successfully incorporates a variety of substituents at the C-3 position, derived from electrophiles like aldehydes, ketones, and alkyl halides. nih.govresearchgate.net The reaction is general and provides a straightforward route to these compounds, with product isolation often requiring simple trituration or washing. researchgate.net

Table 2: One-Pot Synthesis of 3-Substituted 4-Methoxyisoindolin-1-ones via Lithiation researchgate.net

| Electrophile | E (Substituent) | Yield (%) |

| 4-MeOC₆H₄CHO | 4-MeOC₆H₄CH(OH) | 81 |

| PhCHO | PhCH(OH) | 80 |

| BuCOMe | BuC(OH)Me | 78 |

| Ph₂CO | Ph₂C(OH) | 81 |

| (CH₂)₅CO | (CH₂)₅C(OH) | 78 |

| H₂O | H | 82 |

| MeI | Me | 79 |

| EtI | Et | 84 |

| BuBr | Bu | 72 |

Another efficient one-pot approach for synthesizing novel isoindolinone derivatives starts from 2-benzoylbenzoic acid. nih.gov This metal-free method utilizes chlorosulfonyl isocyanate (CSI) and various alcohols in the presence of a catalytic amount of trifluoroacetic acid under mild conditions. nih.gov The reaction proceeds smoothly at room temperature, offering a sustainable and effective route to a variety of isoindolinone structures. nih.gov

Furthermore, 3-substituted isoindolin-1-ones can be prepared in a one-pot reaction starting from 2-cyanobenzaldehyde (B126161). acs.orgnih.gov This method involves a nucleophilic addition reaction between 2-cyanobenzaldehyde and a primary amine (such as a 2-nitroaniline (B44862) derivative), followed by an intramolecular cyclization and rearrangement. acs.orgnih.gov The reaction is typically promoted by a base like potassium hydroxide (B78521) in methanol. acs.org This procedure provides a direct route to 3-aminoisoindolin-1-one (B2715335) derivatives. acs.orgnih.gov

Ultrasound irradiation has also been employed to facilitate the one-pot synthesis of 3-substituted-isoindolin-1-ones from (Z)-3-benzylideneisobenzofuran-1(3H)-one and various primary amines. nih.gov This technique can produce the desired products in high yields and short reaction times. nih.gov

Structure Activity Relationship Sar Studies and Derivative Development

Design Principles for Substituted 4-Methoxyisoindolin-1-one Analogues

The rational design of substituted this compound analogues is often guided by the specific biological target and the desire to enhance properties such as potency, selectivity, and pharmacokinetic profiles. A common strategy involves a modular approach, dissecting the molecule into key components that can be systematically varied. For the broader class of isoindolinones, which includes the 4-methoxy derivatives, design principles often focus on introducing substituents at the N-2 and C-3 positions of the isoindolinone ring, as well as on the aromatic portion of the scaffold.

In the context of developing inhibitors for specific enzymes, such as α-glucosidase, the design may incorporate moieties that mimic the natural substrate or interact with key residues in the enzyme's active site. For instance, the attachment of lipophilic side chains, such as terpenoid groups, to the isoindolinone core can enhance binding to hydrophobic pockets within the target protein. Furthermore, the strategic placement of hydrogen bond donors and acceptors, like hydroxyl and methoxy (B1213986) groups, is a key consideration to facilitate strong and specific interactions with the biological target. The isoindolinone ring itself is often considered the central scaffold, providing a rigid framework that correctly orients the appended functional groups for optimal interaction with the target.

Impact of Substituent Variations on Biological Activity and Yields

Systematic variation of substituents on the this compound scaffold has revealed critical insights into the determinants of biological activity. Studies on naturally occurring isoindolin-1-ones, such as the erinacerins isolated from the medicinal mushroom Hericium erinaceus, provide a valuable starting point for understanding these relationships. These compounds, which feature a 4-hydroxy-6-methoxyisoindolin-1-one core, have demonstrated significant α-glucosidase inhibitory activity.

Preliminary SAR analysis of these natural products indicates that the presence and nature of a substituent on the nitrogen atom of the isoindolinone ring can significantly influence inhibitory activity. For example, substitution at the N-2 position with groups like a terpenoid side chain has been shown to be important for bioactivity. The length and stereochemistry of these side chains also appear to play a role in modulating the potency of the compounds.

| Compound Type | Key Substituent Variations | Impact on α-Glucosidase Inhibitory Activity |

| Erinacerin Analogues | Terpenoid side chain at N-2 | Significant for activity |

| Erinacerin Analogues | Phenolic hydroxy groups on the aromatic ring | Contributes to inhibitory potency |

| Erinacerin Analogues | Length and stereochemistry of N-2 side chain | Influences the level of activity |

Stereochemical Considerations in Derivative Synthesis and Biological Efficacy

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical agents, and this compound derivatives are no exception. The introduction of chiral centers, often at the C-3 position of the isoindolinone ring or within substituents attached to the core scaffold, can lead to enantiomers or diastereomers with markedly different biological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another.

In the case of the erinacerin family of natural products, the stereochemistry of the terpenoid side chain attached to the nitrogen atom has been suggested to influence their α-glucosidase inhibitory activity. While detailed studies on the separated stereoisomers of this compound derivatives are not extensively reported in the available literature, the general principles of stereospecificity in drug action strongly suggest that the spatial arrangement of substituents is a critical factor for their efficacy.

The synthesis of stereochemically pure this compound derivatives presents a significant challenge. Stereoselective synthetic methods, such as asymmetric catalysis or the use of chiral auxiliaries, are often required to produce single enantiomers or diastereomers. The development of such synthetic routes is an active area of research, as it is essential for the detailed evaluation of the biological activity of individual stereoisomers and for the development of potent and selective therapeutic agents.

Role of Specific Functional Groups and Their Modifications in Bioactivity (e.g., C-4 carbonyl)

The functional groups appended to the this compound scaffold are the primary determinants of its biological activity. The methoxy group at the C-4 position, for example, can influence the electronic properties of the aromatic ring and may participate in hydrogen bonding interactions with biological targets. Similarly, as noted in the erinacerin analogues, a phenolic hydroxyl group can be crucial for potent enzyme inhibition.

The lactam carbonyl group at the C-1 position is an intrinsic and critical feature of the isoindolin-1-one (B1195906) core. This carbonyl group can act as a hydrogen bond acceptor, a key interaction for the binding of many small molecules to their protein targets. While specific studies on the modification of the C-1 carbonyl (often referred to as the C-4 carbonyl in broader chemical nomenclature databases, which can be confusing) in the context of this compound are not widely available, research on the broader class of isoindolinones and related lactams suggests that its presence and electronic character are vital for maintaining the structural integrity of the scaffold and for engaging in crucial binding interactions. Modifications such as reduction to a methylene (B1212753) group or conversion to a thiocarbonyl would fundamentally alter the electronic and steric properties of the molecule and would be expected to have a profound impact on its biological activity. Further research into the specific role and potential modifications of this carbonyl group within the this compound framework could unveil new avenues for therapeutic design.

Biological and Pharmacological Investigations of 4 Methoxyisoindolin 1 One Derivatives

Anticancer Activity

The anticancer potential of isoindolinone derivatives has been a subject of considerable research interest. These compounds have been investigated for their ability to inhibit the growth of various cancer cell lines, induce programmed cell death, and suppress tumor growth.

In Vitro Cytotoxicity on Various Cancer Cell Lines (e.g., HL-60, HepG2, K562, HT-29)

Studies on various isoindolinone derivatives have demonstrated their cytotoxic effects against a range of human cancer cell lines. For instance, certain novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were tested for their cytotoxicity against HT-29, K562, and HepG2 cell lines. One derivative, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, showed notable antitumor activity against the HepG2 cancer cell line with an IC50 value of 5.89 µM.

Another study on N-substituted isoindoline-1,3-dione derivatives reported inhibitory effects on the viability of K562 cells. Similarly, the antioxidant and cytotoxic potential of four synthesized isoindoline (B1297411) derivatives were evaluated on HT-29 colon cancer cells, with one derivative exhibiting a dose-dependent cytotoxic effect.

However, specific cytotoxic data for 4-methoxyisoindolin-1-one derivatives on HL-60, HepG2, K562, and HT-29 cell lines are not available in the reviewed literature.

Table 1: Cytotoxicity of Isoindolinone Derivatives on Various Cancer Cell Lines (General Findings)

| Compound Class | Cell Line | IC50/Activity | Reference |

| 2-benzyl-6-substituted-ethoxy-isoindolinones | HepG2 | IC50 = 5.89 µM | |

| N-substituted isoindoline-1,3-diones | K562 | Inhibitory effect observed | |

| Synthesized isoindoline derivatives | HT-29 | Dose-dependent cytotoxicity |

This table presents general findings for the broader class of isoindolinone derivatives due to the absence of specific data for this compound.

Mechanisms of Cancer Cell Growth Inhibition (e.g., Apoptosis Induction)

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Research on isoindolinone derivatives suggests that they can indeed trigger apoptosis in cancer cells. For example, novel 3-methyleneisoindolinones were found to induce oxidative stress, decrease mitochondrial membrane potential, and ultimately lead to apoptosis in head and neck squamous cell carcinoma cells. Studies on other isoindoline-1,3-dione derivatives have also confirmed the induction of apoptosis and necrosis in cancer cell lines. The molecular targets of isoindolinones have been reported to include the MDM2-p53 axis and Cyclin-D, which are crucial regulators of the cell cycle and apoptosis.

Despite these findings for the general class of isoindolinones, specific studies detailing the mechanisms of cancer cell growth inhibition, particularly apoptosis induction, by this compound derivatives are currently lacking.

Inhibition of Tumor Growth

While in vitro studies provide valuable insights into the anticancer potential of compounds, in vivo studies are crucial to confirm their efficacy in a living organism. Information regarding the inhibition of tumor growth in animal models by this compound derivatives could not be found in the reviewed literature. General isoindolinone derivatives have been investigated for a wide range of biological activities, but specific in vivo antitumor data remains a gap in the available research for this particular substituted compound.

Antimicrobial Efficacy

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. The isoindolinone scaffold has also been explored for its potential antimicrobial properties.

Antibacterial Activity (e.g., Bacillus subtilis)

Some isoindolinone derivatives have shown promising antibacterial activity against various bacterial strains, including Bacillus subtilis. A review on the antibacterial activity of isoindole derivatives highlights that isoindolinones have exhibited activity against B. subtilis, with reported Minimum Inhibitory Concentrations (MICs) ranging from 0.328 to 3.6 mg/ml. Another study on isoindoline-1,3-dione derivatives also reported their evaluation for in vitro antibacterial activity against B. subtilis.

However, specific data on the antibacterial efficacy of this compound derivatives against Bacillus subtilis is not available.

Table 2: Antibacterial Activity of Isoindolinone Derivatives against Bacillus subtilis (General Findings)

| Compound Class | Organism | MIC | Reference |

| Isoindolinones | Bacillus subtilis | 0.328-3.6 mg/ml | |

| Isoindoline-1,3-diones | Bacillus subtilis | Activity evaluated |

This table presents general findings for the broader class of isoindolinone derivatives due to the absence of specific data for this compound.

Antifungal Activity

The antifungal potential of isoindolinone derivatives has also been investigated. A study on the synthesis and antimicrobial activity of N-substituted isoindolin-1-one-3-phosphonates reported that one derivative displayed a low MIC against Candida albicans, indicating its potential as an antifungal agent. Novel isoindoline-2-yl putrescines have also been synthesized and shown to have in vivo efficacy in mitigating Botrytis cinerea infection.

Despite these findings, there is no specific information in the reviewed literature regarding the antifungal activity of this compound derivatives.

Neurotrophic Potential

Currently, there is a lack of specific scientific literature detailing the role of this compound derivatives in the promotion of axon outgrowth and neurite branching.

The direct activation of the ERK1/2 pathway by this compound derivatives in the context of neurotrophic potential has not been specifically documented in available research. The ERK1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. frontiersin.org

Other Reported Biological Activities

The isoindolin-1-one (B1195906) core structure is a privileged scaffold in medicinal chemistry and has been investigated for a variety of biological activities.

Urease Inhibition

A series of 2,3-disubstituted isoindolin-1-one derivatives have been synthesized and evaluated for their inhibitory activity against jack bean urease. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in pathologies associated with infections by urease-producing bacteria like Helicobacter pylori. nih.gov In one study, all sixteen synthesized derivatives demonstrated urease inhibitory activity. nih.gov The compound designated as 5c was identified as the most potent inhibitor, with an IC50 value significantly lower than the standard inhibitors thiourea (B124793) and hydroxyurea. nih.govresearchgate.net

Table 1: Urease Inhibitory Activity of Isoindolin-1-one Derivative 5c and Standards

| Compound | IC50 (µM) |

| Derivative 5c | 10.07 ± 0.28 |

| Thiourea (Standard) | 22.01 ± 0.10 |

| Hydroxyurea (Standard) | 100.00 ± 0.02 |

Data sourced from Peytam et al., 2019. nih.gov

TNFα-inhibitory Activity

Derivatives of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone have been synthesized and assessed for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α). nih.govnih.gov TNF-α is a pro-inflammatory cytokine involved in various inflammatory diseases. Structure-activity relationship (SAR) studies on these compounds revealed that substitutions on the benzene (B151609) moiety of the isoindolinone ring are critical for activity. nih.govkoreascience.kr Specifically, the 6-position of the isoindolinone ring was identified as an optimal site for derivatization. nih.govkoreascience.kr Among the synthesized compounds, 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone was found to be the most potent inhibitor of TNF-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.gov Another related compound, 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-3-methyl-1-isoindolinone , also showed potent inhibitory activity. nih.gov

PARP-1-inhibitory Activity

The isoindolinone scaffold has been successfully utilized to develop potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.govnih.gov Inhibition of PARP-1 is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. nih.gov Using DNA-encoded library technology, novel isoindolinone PARP-1 inhibitors with single-digit nanomolar potency have been discovered. nih.gov A notable example is NMS-P515 , a stereospecific inhibitor that demonstrated high potency in both biochemical (Kd: 0.016 μM) and cellular (IC50: 0.027 μM) assays. nih.gov

Histone Deacetylase Inhibitory Activity

Several studies have reported the design and synthesis of isoindolinone derivatives as inhibitors of histone deacetylases (HDACs). nih.govresearchgate.netnih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a key approach in cancer therapy. researchgate.netnih.gov A series of novel derivatives containing the isoindolinone skeleton showed nanomolar IC50 values against HDAC1. researchgate.netnih.gov Furthermore, hydroxamic acid derivatives bearing an isoindolinone structure have also been found to exhibit potent HDAC inhibitory activity. nih.gov

Table 2: HDAC1 Inhibitory Activity of Selected Isoindolinone Derivatives

| Compound | IC50 against HDAC1 (nM) |

| 5a | 65.6 |

| 5b | 65.1 |

| 13a | 57.9 |

Data sourced from Chen et al., 2019. nih.gov

5-HT Antagonism

While research into the 5-HT (serotonin) receptor antagonism of this compound derivatives is limited, related heterocyclic structures have been explored. For instance, a series of isoindoline derivatives were designed and evaluated as dual 5-HT and norepinephrine (B1679862) (NE) reuptake inhibitors, showing potential for antidepressant applications. nih.gov Additionally, derivatives of isoquinolinone, a related but distinct chemical scaffold, have been synthesized as multi-target agents with high affinity for various dopamine (B1211576) and serotonin (B10506) receptors, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. nih.gov These findings suggest that isoindolin-1-one-based structures could be promising candidates for development as modulators of the serotonergic system, though direct evidence is yet to be established.

Mechanistic Elucidation of Biological Actions

Investigation of Molecular Targets and Ligand-Target Interactions

There is a notable absence of published research specifically identifying the molecular targets of 4-Methoxyisoindolin-1-one. Consequently, detailed information regarding its ligand-target interactions, such as binding affinities, dissociation constants, and the specific amino acid residues involved in any potential binding, is not available. Without such fundamental studies, a concrete understanding of how this compound might interact with biological macromolecules at a molecular level remains speculative.

Elucidation of Cellular Pathway Modulation

Given the lack of information on its molecular targets, the specific cellular pathways modulated by this compound have not been elucidated. Scientific inquiry into its effects on signaling cascades, such as proliferation, inflammation, or apoptosis pathways, has not been reported. Therefore, its impact on cellular functions and downstream signaling events is currently unknown.

Enzymatic Inhibition Studies

Specific enzymatic inhibition studies for this compound are not described in the available scientific literature. While the broader class of isoindolinones has been investigated for inhibitory activity against various enzymes, data detailing the inhibitory concentration (IC50) or the mechanism of inhibition (e.g., competitive, non-competitive) for this compound against any specific enzyme are absent.

Advanced Analytical Techniques in Chemical Research

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules, providing unambiguous proof of connectivity, conformation, and, for chiral molecules, the absolute stereochemistry. researchgate.netnih.gov This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of scattered X-rays provides detailed information about the arrangement of atoms within the crystal lattice.

For derivatives of 4-Methoxyisoindolin-1-one that contain stereogenic centers, determining the absolute configuration is crucial, as different enantiomers can exhibit vastly different biological activities. soton.ac.uk X-ray crystallography, particularly when using anomalous dispersion techniques, can establish the absolute spatial arrangement of atoms. soton.ac.uk The Flack parameter is a critical value calculated during structure refinement that indicates whether the determined absolute structure is correct. researchgate.netresearchgate.net A value close to zero confirms the correct enantiomer has been modeled. researchgate.net

Beyond absolute stereochemistry, this method reveals the precise conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. This information is vital for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal packing and can influence the compound's physical properties. nih.gov While obtaining a single crystal suitable for X-ray diffraction can be challenging, co-crystallization with a "crystallization chaperone" can sometimes facilitate this process for difficult-to-crystallize small molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Diastereoisomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of organic molecules in solution. core.ac.uk It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, ¹H and ¹³C NMR spectra are fundamental for confirming its structure.

¹H NMR: This spectrum would reveal distinct signals for the aromatic protons on the isoindolinone core, the protons of the methoxy (B1213986) group (appearing as a characteristic singlet), and the protons on the five-membered lactam ring. The chemical shifts, integration values (proton count), and splitting patterns (J-coupling) provide information on the electronic environment and connectivity of the protons.

¹³C NMR: The ¹³C spectrum shows signals for each unique carbon atom in the molecule, including the carbonyl carbon of the lactam, the aromatic carbons, and the methoxy carbon.

For more complex derivatives of this compound, advanced 2D NMR techniques are employed to establish detailed connectivity and spatial relationships:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly bonded, providing insights into the molecule's conformation and stereochemistry in solution. core.ac.uk

When a derivative of this compound possesses multiple chiral centers, diastereoisomers can exist. NMR is a powerful tool for their identification and characterization, as diastereoisomers are distinct chemical entities with different physical properties and, therefore, will exhibit unique sets of NMR signals. soton.ac.uk Differences in the chemical shifts and coupling constants between two diastereomers can be used for unambiguous assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.2 - 7.8 | Multiplet |

| Methylene (B1212753) CH₂ | ~4.5 | Singlet |

| Methoxy OCH₃ | ~3.9 | Singlet |

| Amide NH | 8.0 - 8.5 | Singlet (broad) |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. msu.edu It is a critical tool for determining the molecular weight of a compound and deducing structural information from its fragmentation patterns. chemguide.co.uk

For this compound (C₉H₉NO₂), the first step in electron impact (EI) mass spectrometry is ionization, which knocks an electron off the molecule to form a radical cation known as the molecular ion (M•⁺). libretexts.org The m/z value of this peak corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. libretexts.org

The molecular ion is often unstable and breaks apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure. For this compound, predictable fragmentation pathways can be proposed.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₉H₉NO₂ | - |

| Molecular Weight | 163.17 g/mol | - |

| Molecular Ion (M•⁺) Peak | m/z 163 | The peak corresponding to the intact molecule after losing one electron. |

| Key Fragment Ions | m/z 132 | Loss of a methoxy radical (•OCH₃) from the molecular ion. |

| m/z 135 | Loss of a carbonyl group (CO) from the lactam ring. | |

| m/z 104 | Further fragmentation involving the loss of the lactam ring structure. |

The analysis of these fragments helps to confirm the presence of key structural motifs, such as the methoxy group and the isoindolinone core. miamioh.eduyoutube.com Soft ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), can also be used, which typically result in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺ at m/z 164), which is useful for confirming the molecular weight. miamioh.edu

Computational Chemistry Applications

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules like this compound at an atomic level, complementing experimental data.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. espublisher.com By simulating the interactions of a compound like this compound within a biological environment (e.g., in water or complexed with a protein), MD can provide insights into its conformational dynamics and stability. espublisher.com

These simulations are increasingly used to predict pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.comnih.gov For instance, MD simulations can help predict:

Membrane Permeability: By simulating the interaction of the compound with a lipid bilayer, its ability to cross cell membranes can be estimated.

Protein Binding: MD can model the stability and dynamics of a ligand-protein complex, helping to predict binding affinity and residence time, which are crucial for drug efficacy. researchgate.net

Solvation Free Energy: This can be calculated to predict the solubility of the compound in different environments.

These computational predictions allow for the early-stage evaluation of drug-like properties, guiding the design and selection of derivatives with more favorable pharmacokinetic profiles. mdpi.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. jmchemsci.com It is a widely used tool in computational chemistry due to its balance of accuracy and computational efficiency. scirp.org

For this compound, DFT calculations can be used to determine a wide range of molecular and electronic properties: nih.gov

Optimized Geometry: DFT can predict the most stable three-dimensional structure of the molecule by finding the lowest energy conformation. mdpi.com

Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other molecules and biological targets. jmchemsci.com

Reactivity Descriptors: DFT can be used to calculate indices that quantify the molecule's susceptibility to electrophilic or nucleophilic attack, providing a theoretical basis for its chemical reactivity. nih.gov

These theoretical insights into the electronic nature of this compound are crucial for understanding its reaction mechanisms and for designing new derivatives with tailored electronic properties. mdpi.com

Cryo-Electron Microscopy (Cryo-EM) for Protein-Ligand Complex Analysis

Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique in structural biology used to determine the high-resolution 3D structure of large biomolecular complexes in their near-native state. creative-biostructure.comucl.ac.uk The method involves flash-freezing a solution of the sample, trapping the complexes in various orientations within a thin layer of vitreous ice. nih.gov Images of these individual particles are then captured with an electron microscope and computationally combined to reconstruct a three-dimensional model. ucl.ac.uk

While X-ray crystallography requires the formation of well-ordered crystals, Cryo-EM can be applied to samples that are difficult or impossible to crystallize, such as large, flexible, or multi-component protein complexes. nih.gov This makes it an exceptionally powerful tool for studying how small-molecule ligands, such as derivatives of this compound, interact with their target proteins. creative-biostructure.com

By analyzing a Cryo-EM structure of a protein-ligand complex, researchers can visualize the precise binding mode of the ligand in the protein's active site. researchgate.net This provides invaluable information for structure-based drug design, revealing the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding affinity and selectivity. This detailed structural understanding allows for the rational design of more potent and specific inhibitors.

Future Research Directions and Therapeutic Potential

Development of Novel Therapeutic Agents Based on the 4-Methoxyisoindolin-1-one Scaffold

The isoindolin-1-one (B1195906) core is a "privileged scaffold" in drug discovery, indicating its ability to bind to multiple biological targets with high affinity. Derivatives of this scaffold have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antipsychotic properties. The therapeutic potential of the this compound scaffold, specifically, is an area ripe for investigation. The methoxy (B1213986) group at the 4-position can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Future research should focus on synthesizing and screening a library of this compound derivatives to explore their therapeutic potential across various disease areas. The structural diversity of these derivatives can be achieved by introducing different substituents at various positions of the isoindolinone ring.

Table 1: Potential Therapeutic Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Targets | Rationale for Investigation |

| Oncology | Tyrosine kinases, Histone deacetylases (HDACs), DNA gyrase | Isoindolinone derivatives have shown inhibitory effects against these cancer-related enzymes. doaj.org |

| Neurological Disorders | GABAA receptors, Monoamine oxidase (MAO) | The scaffold has been identified in compounds with positive allosteric modulatory effects on GABAA receptors, suggesting potential in epilepsy treatment. figshare.com |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines | The anti-inflammatory potential of the isoindolinone core is a known attribute. |

| Infectious Diseases | Bacterial and fungal enzymes | The core structure is present in compounds with demonstrated antimicrobial and antifungal properties. doaj.org |

Optimization of Synthetic Methodologies for Enhanced Efficiency, Sustainability, and Selectivity

The advancement of this compound-based therapeutics is contingent on the development of efficient, sustainable, and selective synthetic methodologies. While general methods for synthesizing isoindolinones exist, their optimization for the specific synthesis of 4-methoxy substituted derivatives is crucial. researchgate.netresearchgate.net

Future research in this area should aim to:

Develop Greener Synthetic Routes: This includes the use of non-toxic solvents, recyclable catalysts, and milder reaction conditions to minimize environmental impact. nih.gov Microwave-assisted synthesis is one such approach that can accelerate reactions and often leads to cleaner products. derpharmachemica.com

Achieve High Regio- and Stereoselectivity: For the synthesis of chiral derivatives, developing stereoselective synthetic methods is essential to obtain enantiomerically pure compounds, which often exhibit different pharmacological profiles.

Table 2: Comparison of Synthetic Methodologies for Isoindolinone Core Synthesis

| Synthetic Method | Key Features | Potential for this compound |

| Transition Metal-Catalyzed Cyclization | Utilizes catalysts like palladium or rhodium for C-H activation and intramolecular cyclization. | Potentially high efficiency and functional group tolerance. |

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more starting materials, offering high atom economy and diversity. researchgate.net | Efficient for generating a library of derivatives for screening. |

| Reductive Cyclization | Involves the reduction of a precursor followed by intramolecular cyclization. | Can be a straightforward method depending on the availability of starting materials. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Can lead to shorter reaction times and improved yields. derpharmachemica.com |

Exploration of Polypharmacology and Multi-target Therapeutic Approaches

The concept of "one drug, one target" is increasingly being replaced by the polypharmacology paradigm, which involves designing single chemical entities that can modulate multiple biological targets. nih.govnih.govresearchgate.net This multi-target approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance, particularly in complex diseases like cancer. nih.gov

Given that the isoindolin-1-one scaffold is known to interact with multiple targets, it is a prime candidate for the development of multi-target therapeutic agents. doaj.org Future research should explore the polypharmacological potential of this compound derivatives by:

Broad-Spectrum Kinase Inhibition: Screening derivatives against a panel of kinases to identify compounds with specific multi-kinase inhibition profiles relevant to cancer or inflammatory diseases.

Dual-Targeting Ligands: Designing molecules that can simultaneously inhibit two distinct targets involved in a disease pathway. For instance, a compound that inhibits both a kinase and a histone deacetylase could have synergistic anticancer effects.

Computational Modeling: Utilizing in silico methods to predict the binding of this compound derivatives to various protein targets and to guide the design of multi-target ligands.

Preclinical and Clinical Translational Research of Isoindolinone-based Compounds

The ultimate goal of developing novel therapeutic agents is their successful translation from the laboratory to clinical practice. This requires a rigorous pipeline of preclinical and clinical research. While specific data for this compound is not yet available, the pathway for its derivatives would follow established protocols for isoindolinone-based compounds.

The preclinical development phase for this compound derivatives would involve:

In Vitro Efficacy and Toxicity Studies: Assessing the potency and selectivity of the compounds in cell-based assays and evaluating their cytotoxicity against normal cells.

In Vivo Animal Models: Investigating the efficacy of lead compounds in relevant animal models of disease to establish proof-of-concept. These studies also provide initial data on the pharmacokinetic and pharmacodynamic properties of the compounds.

Pharmacokinetic and Toxicology Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of the compounds, as well as their potential toxicity in animal models.

Successful preclinical candidates can then progress to clinical trials, which are conducted in phases to evaluate the safety and efficacy of the new drug in humans. The journey of isoindolinone-based compounds through preclinical and clinical research will be crucial in determining their therapeutic value.

Q & A

Q. What are the standard synthetic protocols for 4-Methoxyisoindolin-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves substitution or cyclization reactions. For example, nucleophilic substitution using methoxy-containing reagents under anhydrous conditions (e.g., thionyl chloride or methoxide ions) is common . Optimization requires systematic variation of parameters:

- Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade thermally sensitive intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

- Catalysts : Acidic/basic catalysts (e.g., p-TsOH or K₂CO₃) can drive cyclization .

Purity (>98%) is confirmed via HPLC or GC-MS, while yield optimization involves iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm structure via methoxy proton signals (δ 3.2–3.8 ppm) and carbonyl carbon (δ 160–170 ppm). DEPT-135 distinguishes CH₂/CH₃ groups in the isoindolinone ring .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 163.17 (C₉H₉NO₂) with fragmentation patterns indicating methoxy loss .

Cross-validation with known literature data (e.g., PubChem entries) is critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from heterogeneity in experimental designs (e.g., cell lines, dosage regimes). To address this:

- Meta-Analysis : Use the Q-profile method or Paule-Mandel estimator to quantify between-study variance and adjust for confounding factors .

- Sensitivity Analysis : Stratify data by biological model (e.g., in vitro vs. in vivo) and test for subgroup differences using Cochran’s Q statistic .

- Reproducibility Checks : Replicate key assays (e.g., enzyme inhibition) under standardized conditions, documenting batch-to-batch compound variability .

Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Validate docking poses with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability .

- QSAR Models : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. Train models with public datasets (ChEMBL) and cross-validate with leave-one-out methods .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives to prioritize synthesis .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human/rat) incubated with the compound (1–10 µM) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CL₍ᵢₙₜ₎) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM suggest low risk of drug-drug interactions .

- Data Interpretation : Apply the well-stirred model to extrapolate hepatic clearance. Compare with in vivo pharmacokinetic data if available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.